molecular formula C21H23BrN2O3S B12150859 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12150859
M. Wt: 463.4 g/mol
InChI Key: ASZJASLPKOUCOI-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a bromophenyl group, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves multiple steps, starting with the preparation of the pyrrolinone ringThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23BrN2O3S

Molecular Weight

463.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23BrN2O3S/c1-3-23(4-2)11-12-24-18(14-7-9-15(22)10-8-14)17(20(26)21(24)27)19(25)16-6-5-13-28-16/h5-10,13,18,26H,3-4,11-12H2,1-2H3

InChI Key

ASZJASLPKOUCOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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